Internal Hemiacetal Structural Identity Confirmed by NMR Spectroscopy Versus Cyclamiretin A and D
Cyclamiretin C is unequivocally distinguished from cyclamiretin A (CAS 5172-34-9) and cyclamiretin D (CAS 5172-35-0) by its existence as an internal hemiacetal in solution. Harvala and Hylands (1978) reported the first examination of the NMR spectra of the cyciamiretins and demonstrated that cyclamiretin C forms an internal hemiacetal equilibrium, a structural feature not observed for cyclamiretin A or D . Reznicek et al. (1989) subsequently confirmed this configuration across 14 Cyclamen species using 1H and 13C NMR spectroscopy and established that cyclamiretin C is identical to cyclamigenin C [1]. The IUPAC name Olean-12-ene-3,16,29-triol, 28,29-epoxy-, (3β,16α,20β)- reflects this unique epoxy-bridged scaffold with a Topological Polar Surface Area (TPSA) of 66.80 Ų .
| Evidence Dimension | Presence of internal hemiacetal equilibrium in solution |
|---|---|
| Target Compound Data | Confirmed internal hemiacetal (NMR: 1H and 13C) |
| Comparator Or Baseline | Cyclamiretin A and D: no internal hemiacetal; standard oleanane 13,28-epoxy structure without hemiacetal formation |
| Quantified Difference | Qualitative structural distinction; no quantitative ratio available |
| Conditions | Solution-state NMR spectroscopy (CDCl3 or DMSO-d6, 1978–1989 studies) |
Why This Matters
The internal hemiacetal equilibrium directly affects the compound's chemical reactivity, metabolic stability, and hydrogen-bonding capacity, making cyclamiretin C chemically non-interchangeable with cyclamiretin A or D in any experimental context.
- [1] Reznicek G, Jurenitsch J, Robien W, Kubelka W. Saponins in Cyclamen species: Configuration of cyclamiretin C and structure of isocyclamin. Phytochemistry. 1989;28(3):825-828. View Source
